Sodium (2-13C) acetate

Beschreibung

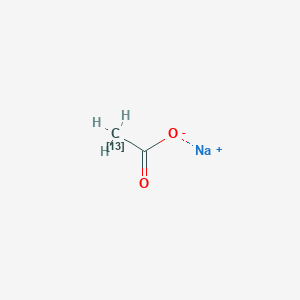

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-89-9 | |

| Record name | Acetic-2(13C) acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Physical and chemical properties of Sodium (2-13C) acetate.

Executive Summary

Sodium (2-13C) acetate (

Fundamental Physicochemical Profile

This compound shares the bulk physical characteristics of non-labeled sodium acetate but possesses a unique mass and magnetic resonance signature.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Notes |

| Chemical Formula | Methyl carbon is 13C enriched (99 atom %) | |

| Molecular Weight | 83.03 g/mol | +1 Da shift vs. natural abundance (82.03 g/mol ) |

| Appearance | White, crystalline powder | Hygroscopic; store in desiccator |

| Solubility | > 100 mg/mL (Water) | Highly soluble; forms supersaturated solutions |

| Melting Point | > 300 °C (decomposes) | Anhydrous form |

| pH (1% soln) | 8.5 – 9.5 | Weakly basic (conjugate base of acetic acid) |

| pKa | 4.76 | Refers to the acetic acid moiety |

Handling & Stability: The anhydrous salt is hygroscopic.[1] Exposure to atmospheric moisture leads to the formation of the trihydrate, which can alter the effective isotopic concentration per unit weight. For quantitative NMR or hyperpolarization studies, it is critical to verify water content (via TGA or Karl Fischer titration) or dry the sample at 120°C under vacuum for 4 hours prior to use [1].

Isotopic & NMR Characterization

The utility of this compound lies in its magnetic properties. The position of the label (methyl group) dictates its relaxation behavior and chemical shift dispersion.

NMR Spectral Signature

In high-resolution liquid-state NMR, the [2-13C] label appears upfield compared to the carboxyl signal.

-

Chemical Shift (

): ~24.0 ppm (Methyl carbon) -

Coupling Constants:

- (C-H coupling): ~127-130 Hz (Quartet splitting in non-decoupled spectra)

- (if doubly labeled): ~52 Hz

Relaxation Kinetics & Hyperpolarization (DNP)

For Dynamic Nuclear Polarization (DNP) applications, the longitudinal relaxation time (

-

Mechanism: The methyl carbon (

) is directly bonded to three protons ( -

Comparison: The

of [2-13C]acetate is significantly shorter than that of [1-13C]acetate (carboxyl), which has no attached protons.-

[1-13C] Acetate

: ~30–40 seconds (in vivo, field dependent). -

[2-13C] Acetate

: < 5 seconds (typically).

-

-

Optimization: To use [2-13C]acetate for hyperpolarization, the methyl protons are often replaced with deuterium (

). The

Metabolic Tracing & Biological Applications[8][9][10][11][12]

This compound is the "gold standard" tracer for probing glial metabolism in the brain. Unlike glucose, which is metabolized by both neurons and astrocytes, acetate is selectively transported into astrocytes via the Monocarboxylate Transporter 1 (MCT1).

The Metabolic Fate of the C2 Label

When [2-13C]acetate enters the TCA cycle, the carbon label follows a specific path distinct from [1-13C]acetate.

-

Entry: Converted to [2-13C]Acetyl-CoA by Acetyl-CoA Synthetase.

-

Condensation: [2-13C]Acetyl-CoA + Oxaloacetate

[4-13C]Citrate .[2] -

TCA Propagation:

-

[4-13C]

- [4-13C]Glutamate (via transamination).

- [4-13C]Glutamine (via Glutamine Synthetase in astrocytes).

-

[4-13C]

Note: [1-13C]acetate would label the C5 position of Glutamate.[4] This positional difference allows researchers to distinguish between different acetyl-CoA pools or pyruvate recycling pathways [3].

Visualization of Carbon Fate

Figure 1: Metabolic fate of the C2 methyl label from Acetate into the Glutamate/Glutamine pool.[2][4][3] Note the specific labeling of the C4 position in downstream metabolites.

Experimental Protocols

Protocol A: Preparation for Dissolution DNP (Hyperpolarization)

Objective: To prepare a glassy sample suitable for cryogenic polarization at 1.4K.

-

Pre-calculation: Determine the required molarity. A typical concentration is 3M this compound.

-

Solvent Matrix: Prepare a mixture of glycerol and

(1:1 v/v) or a specialized glassing agent like DMSO/water if solubility permits. The glassing agent prevents crystallization during freezing, which destroys polarization efficiency. -

Radical Doping: Add a trityl radical (e.g., OX063) to a final concentration of 15 mM.[5]

-

Note: For [2-13C], using a nitroxide radical (e.g., TEMPO) may be more effective due to the broader EPR linewidth coupling with the methyl protons, though trityl is standard for carboxyl sites [2].

-

-

Dissolution: Sonicate the mixture gently until the acetate is fully dissolved. Do not heat above 40°C to avoid radical degradation.

-

Freezing: Aliquot 20-50

into the DNP sample cup and flash freeze in liquid nitrogen.

Protocol B: In Vivo Infusion for MRS

Objective: To detect astrocyte metabolism in a rodent model.

-

Solution Prep: Dissolve this compound in sterile saline to a concentration of 1.0 M. Adjust pH to 7.4.

-

Anesthesia: Induce anesthesia (e.g., isoflurane) and cannulate the tail vein.

-

Infusion: Infuse the tracer over 60 minutes (exponential or constant infusion) to achieve a steady-state plasma concentration (~3-5 mM).

-

Acquisition: Perform localized

MRS on the brain voxel. -

Validation: Monitor the C4-Glutamine resonance at ~32 ppm. The ratio of C4-Gln to C4-Glu provides an index of the glutamine synthetase rate and glial flux [4].

References

-

Sigma-Aldrich. (n.d.).[6] Sodium acetate-2-13C Product Specification and Safety Data Sheet. Retrieved from

-

Lumina, L. et al. (2018). Dynamic nuclear polarization of carbonyl and methyl 13C spins of acetate using 4-oxo-TEMPO free radical. AIP Publishing.[5] Retrieved from

-

Deelchand, D. K. et al. (2009). In vivo 1H-[13C] NMR spectroscopy of the human brain during [2-13C] acetate infusion. Magnetic Resonance in Medicine. Retrieved from

-

Patel, A. B. et al. (2010). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR. Journal of Cerebral Blood Flow & Metabolism. Retrieved from

Sources

- 1. Sodium acetate | 127-09-3 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerebral metabolism of acetate and glucose studied by 13C-n.m.r. spectroscopy. A technique for investigating metabolic compartmentation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Sodium acetate (1,2-13C2) | C2H3NaO2 | CID 23681132 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Isotopic Purity of Sodium (2-13C) Acetate

This guide details the synthesis, purification, and validation of Sodium (2-13C) Acetate , a critical metabolic tracer used in hyperpolarized MRI and metabolic flux analysis.

Executive Summary

This compound (

This guide outlines a high-fidelity synthetic route utilizing Grignard carboxylation . This method is selected over cyanation pathways to eliminate nitrogenous impurities and ensure pharmaceutical-grade purity required for in vivo applications.

Synthetic Strategy & Mechanism

The synthesis targets the introduction of a Carbon-13 isotope at the methyl position (C2). To achieve this, we utilize Methyl-13C iodide as the source of the isotopic label, reacting it with unlabeled carbon dioxide.

Core Reaction Pathway

-

Grignard Formation: Methyl-13C iodide reacts with magnesium turnings to form Methyl-13C magnesium iodide.

-

Carboxylation: The Grignard reagent captures unlabeled CO

to form the magnesium acetate salt. -

Hydrolysis & Neutralization: Acid hydrolysis releases acetic acid-2-13C, which is subsequently neutralized with sodium hydroxide.

Reaction Scheme:

Workflow Visualization

Figure 1: Step-by-step synthetic workflow for this compound via Grignard carboxylation.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role |

| Methyl-13C Iodide | >99 atom% | Isotope Source |

| Magnesium Turnings | Grignard Grade | Reagent |

| Diethyl Ether | Anhydrous (<50 ppm H | Solvent |

| Carbon Dioxide | 99.99% (Bone Dry) | Carboxyl Source |

| Sodium Hydroxide | Semiconductor Grade | Cation Source |

Step 1: Activation and Grignard Formation

Expert Insight: Moisture is the enemy of yield in this step. All glassware must be flame-dried under argon flow.

-

Place 1.2 eq of Mg turnings into a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Activate Mg by adding a single crystal of iodine and heating gently until iodine vaporizes.

-

Add 10 mL anhydrous ether to cover the Mg.

-

Add 1.0 eq of Methyl-13C iodide in 20 mL ether dropwise.

-

Observation: The reaction initiates when the solution turns cloudy and begins to boil spontaneously. Maintain a gentle reflux for 1 hour.

Step 2: Carboxylation[1]

-

Cool the Grignard solution to 0°C using an ice bath.

-

Pass a stream of dry CO

gas through a drying tube (CaCl -

Critical Control: Adjust flow rate to prevent solvent evaporation. Continue until the exothermic reaction subsides (approx. 30-45 mins). The mixture will become a viscous slurry.

Step 3: Hydrolysis and Salt Formation

-

Quench the reaction by slowly adding 10% H

SO -

Extract the aqueous layer with ether (3 x 50 mL) to recover the Acetic Acid-2-13C.

-

Combine ether extracts and dry over MgSO

. -

Titration: Add 1M NaOH solution dropwise to the ether solution containing phenolphthalein until a faint pink color persists.

-

Evaporate the solvent under reduced pressure (Rotavap) to yield the crude salt.

Step 4: Purification (Recrystallization)

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Filter while hot to remove any insoluble magnesium salts.

-

Allow to cool slowly to 4°C. Collect white crystals.

-

Dry in a vacuum oven at 80°C for 24 hours to obtain anhydrous this compound.

Quality Control & Isotopic Purity Analysis

Validating the isotopic enrichment is critical. We rely on Proton (

Analytical Parameters

-

Instrument: 400 MHz NMR or higher.

-

Solvent: D

O. -

Standard: TSP (Trimethylsilylpropanoic acid) for chemical shift reference.

1H NMR Interpretation

In unlabeled sodium acetate, the methyl group appears as a singlet at

-

Signal: The methyl signal splits into a large doublet .

-

Coupling Constant (

): Approximately 127 Hz . -

Purity Calculation: Any residual central singlet represents unlabeled

C material.

13C NMR Interpretation[2][3][4][5]

-

Signal: Enhanced singlet at

ppm (Methyl). -

Absence: No splitting from C1 (since C1 is

C).

QC Workflow Diagram

Figure 2: Quality control decision tree for validating isotopic purity.

Applications in Drug Development

-

Hyperpolarized 13C-MRI: this compound is used to probe real-time metabolism in tumors. The long

relaxation time of the methyl carbon (relative to carbonyl) allows for extended imaging windows. -

Metabolic Flux Analysis: In cell culture, 2-13C acetate enters the TCA cycle as Acetyl-CoA. The specific labeling pattern of downstream metabolites (e.g., Citrate, Glutamate) measured by NMR allows researchers to distinguish between oxidative and non-oxidative pathways.

References

Uptake and intracellular conversion of Sodium (2-13C) acetate.

Technical Guide: Uptake and Intracellular Conversion of Sodium (2-13C) Acetate

Executive Summary & Tracer Utility

This compound is a high-fidelity metabolic tracer used to deconvolute compartmentalized acetyl-CoA pools. Unlike glucose, which enters metabolism via glycolysis, acetate bypasses the glycolytic regulatory machinery, entering directly at the level of Acetyl-CoA. This makes it a superior probe for investigating:

-

Mitochondrial Oxidation: Assessing TCA cycle flux independent of glycolysis (e.g., in glioblastoma or astrocyte metabolism).

-

De Novo Lipogenesis (DNL): Tracking cytosolic acetyl-CoA incorporation into fatty acids.

-

Epigenetic Regulation: Quantifying the metabolic contribution to histone acetylation via the nuclear acetyl-CoA pool.

The specific labeling at the C2 position (methyl group) —as opposed to C1 (carboxyl)—is critical. The C1 carbon is rapidly lost as

Mechanism of Uptake

The cellular entry of acetate is not merely passive diffusion; it is a regulated process dependent on transporter expression and pH gradients.

Monocarboxylate Transporters (MCTs)

The primary uptake machinery involves the SLC16A family of proton-coupled monocarboxylate transporters.

-

MCT1 (SLC16A1): Ubiquitously expressed with high affinity (

) for acetate. It cotransports acetate with a proton ( -

MCT2 (SLC16A7): High-affinity transporter (

), often upregulated in specific cancers and neurons, driving acetate uptake even at low physiological concentrations. -

MCT4 (SLC16A3): Low affinity; primarily functions in efflux but can mediate uptake under high acetate loads.

Sodium-Coupled Transporters (SMCTs)

In specific tissues (kidney, colon, thyroid), uptake is mediated by SLC5A8 (SMCT1) and SLC5A12 (SMCT2) . These utilize the sodium gradient (

Intracellular Activation & Compartmentalization

Once cytosolic, free acetate is metabolically inert. It must be activated to Acetyl-CoA.[1] This step is the "point of divergence" that dictates the label's fate.

The ACSS Isoform Switch

The fate of (2-13C) acetate is determined by which Acetyl-CoA Synthetase (ACSS) isoform captures it:

-

ACSS2 (Cytosolic/Nuclear):

-

ACSS1 (Mitochondrial):

Visualization: Transport & Activation Pathways

Figure 1: Compartmentalized fate of (2-13C) acetate. Uptake via MCTs leads to divergent metabolic outcomes based on ACSS isoform activity.

Metabolic Fate Tracking: The TCA Cycle

When (2-13C) acetate is oxidized via ACSS1, the labeling pattern in TCA intermediates is distinct and predictable. This is the "fingerprint" used in NMR/MS analysis.

First Turn of the Cycle

-

Entry: (2-13C) Acetyl-CoA condenses with unlabeled Oxaloacetate (OAA).

-

Citrate: The label is at the C2 position (pro-S arm).

-

-Ketoglutarate (

-

The label moves to the C4 position .

-

Detection: In

NMR, a strong singlet at ~34.2 ppm (C4-Glutamate) indicates first-pass oxidation.

-

Second Turn (Scrambling)

-

Succinate Symmetry: Because succinate is a symmetric molecule, the label at C4 is randomized to both C2 and C3 of OAA.

-

Re-entry: When this labeled OAA condenses with a new labeled Acetyl-CoA, complex isotopomers form.

-

Glutamate Multiplets: You will begin to see C2 and C3 labeling in glutamate.

-

NMR Signature: Appearance of C4-C3 couplings (doublets) indicates multiple turns of the cycle.

-

Table 1: 13C Label Distribution in Glutamate from (2-13C) Acetate

| Cycle Turn | Precursor (Acetyl-CoA) | Glutamate Label Position | NMR Signal Type | Interpretation |

| Turn 1 | [2-13C] | C4 | Singlet | Direct oxidation flux |

| Turn 2 | [2-13C] | C2, C3 | Doublets (C4-C3) | Anaplerosis / Flux rate |

| Turn 3+ | [2-13C] | C1, C2, C3, C4 | Complex Multiplets | Steady-state equilibrium |

Experimental Protocol: 13C-Acetate Tracing

Objective: Quantify oxidative vs. lipogenic flux in adherent cancer cells.

Phase 1: Preparation & Labeling

-

Media Formulation: Prepare DMEM lacking glucose, glutamine, and pyruvate. Reconstitute with unlabeled glucose (5 mM) and glutamine (2 mM) to physiological levels.

-

Tracer Addition: Add This compound to a final concentration of 100

M - 500-

Note: Avoid millimolar concentrations (>5 mM) as this can artificially drive ACSS activity and alter intracellular pH.

-

-

Equilibration: Incubate cells for 4 to 24 hours depending on metabolic rate.

-

4 hours: Sufficient for TCA cycle equilibration.

-

24 hours: Required for significant incorporation into lipids (palmitate).

-

Phase 2: Metabolite Extraction

-

Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).

-

Extraction: Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.

-

Lysis: Scrape cells and transfer to a tube. Vortex vigorously.

-

Phase Separation (Optional for Lipids):

-

Add Chloroform/Water to achieve a Folch method ratio.

-

Aqueous Phase: Contains TCA intermediates (analyze via LC-MS or NMR).

-

Organic Phase: Contains fatty acids (analyze via GC-MS).

-

Phase 3: Detection & Analysis

-

For TCA Cycle (NMR): Resuspend dried aqueous extract in

. Acquire 1D proton-decoupled -

For Lipids (GC-MS): Derivatize fatty acids to FAMEs (Fatty Acid Methyl Esters). Measure the Mass Isotopomer Distribution (MID).[4]

-

Calculation: Use the enrichment of Acetyl-CoA (calculated from Glutamate M4/M0 ratio) to determine the fractional contribution of acetate to the lipogenic pool.

-

References

-

Comerford, S. A., et al. (2014). Acetate dependence of tumors.[5][6] Cell.[1][3][6][7][8][9][10][11]

-

Mashimo, T., et al. (2014). Acetate is a bioenergetic substrate for human glioblastoma and brain metastases. Cell.[1][3][6][7][8][9][10][11]

-

Schug, Z. T., et al. (2015). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress.[2][3][5][12] Cancer Cell.

-

Son, S. M., et al. (2019). 13C-NMR metabolic flux analysis of neuronal-glial interactions. Journal of Neurochemistry.

-

Lyssiotis, C. A., & Cantley, L. C. (2014). Acetate fuels the cancer engine. Cell.[1][3][6][7][8][9][10][11]

Sources

- 1. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. babraham.ac.uk [babraham.ac.uk]

- 6. Monocarboxylate transporter - Wikipedia [en.wikipedia.org]

- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Regulation of Acetate Utilization by Monocarboxylate Transporter 1 (MCT1) in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. The Citric Acid Cycle and Fatty Acid Biosynthesis - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Sodium (2-13C) Acetate

Introduction: The Role and Responsibility of Using Stable Isotopes

Sodium (2-13C) acetate is a non-radioactive, stable isotope-labeled compound pivotal for tracing metabolic pathways in biological research.[1] Its applications are vast, ranging from elucidating microbial biosynthesis and novel polyketides using 13C-NMR spectroscopy to metabolic flux analysis in cell culture and preclinical imaging studies with hyperpolarized 13C-acetate MRI. The incorporation of the heavy carbon isotope (¹³C) at a specific position allows researchers to track the fate of the acetate molecule through complex biochemical networks without the complications of radioactivity.[1]

However, the integrity of such sensitive experiments hinges on the chemical and isotopic purity of the tracer. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential safety and handling protocols for this compound. Adherence to these guidelines is not merely a matter of laboratory safety but is fundamental to ensuring the reproducibility and validity of experimental outcomes. We will delve into the causality behind each procedural recommendation, grounding our protocols in established principles of chemical safety and analytical chemistry.

Section 1: Compound Profile and Hazard Identification

Chemical and Physical Properties

A thorough understanding of the compound's properties is the foundation of safe handling. While chemically identical to its unlabeled counterpart for handling purposes, its isotopic enrichment is a critical parameter for experimental design.

| Property | Value | Source |

| Chemical Name | Sodium (2-¹³C) acetate | |

| Molecular Formula | ¹³CH₃CO₂Na | |

| Molecular Weight | 83.03 g/mol | |

| CAS Number | 13291-89-9 | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | >300 °C (decomposes) | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Solubility | Highly soluble in water | [3] |

| Stability | Hygroscopic (absorbs moisture from the air) | [3][4] |

Hazard Assessment: A Benign Profile Demanding Good Practice

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] However, like its unlabeled analogue, it can cause mild irritation upon contact with the skin, eyes, or respiratory tract.[6][7]

-

Eye Contact: May cause irritation, redness, and pain.[7]

-

Skin Contact: Can cause mild skin irritation.[7]

-

Inhalation: Inhalation of dust may irritate the respiratory tract, leading to coughing or a sore throat.[7]

-

Ingestion: While harmful only in large doses, ingestion can lead to abdominal pain, nausea, and vomiting.[6][7]

The primary risk in a research context is not acute toxicity, but rather the potential for contamination of the isotopically labeled material, which could compromise experimental results. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This can dilute the precise concentration of the prepared stock solution and, more critically, introduce contaminants. Therefore, all handling procedures should be designed to mitigate these risks.

Section 2: Core Handling and Experimental Protocols

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against both chemical exposure and sample contamination.

-

Lab Coat: Standard practice to protect from spills.

-

Safety Glasses or Goggles: Essential to prevent eye contact with dust or splashes.[5]

-

Gloves: Nitrile gloves should be worn to prevent skin contact and to avoid contaminating the compound with oils, particulates, or biological material from hands.

Workflow for Preparation of a Sterile Stock Solution

This protocol outlines the steps for preparing a sterile, high-purity stock solution suitable for cell culture or other sensitive biological assays. The causality for each step is explained to reinforce the scientific rationale.

Methodology:

-

Reagent Equilibration:

-

Action: Before opening, allow the vial of this compound to warm to room temperature inside a desiccator.

-

Causality: As a hygroscopic solid, cold vials will cause atmospheric moisture to condense on the powder upon opening, compromising its purity and isotopic enrichment. The desiccator provides a dry environment during this process.

-

-

Weighing:

-

Action: Weigh the required amount of powder using an analytical balance. Perform this in a clean, draft-free area or a chemical fume hood to prevent dust inhalation and dispersal.[4]

-

Causality: Accurate weighing is critical for preparing a stock solution of known concentration, which is fundamental for quantitative metabolic studies.

-

-

Dissolution:

-

Action: Dissolve the powder in a suitable volume of high-purity, sterile solvent (e.g., cell culture-grade water, PBS).

-

Causality: Using a high-purity solvent prevents the introduction of chemical or biological contaminants that could interfere with the experiment.

-

-

pH Adjustment (if required):

-

Action: For cell culture applications, verify the pH of the final solution and adjust it to match the culture medium (typically pH 7.2-7.4) using sterile 1N HCl or 1N NaOH.[8]

-

Causality: Significant shifts in media pH can induce cellular stress and alter metabolism, confounding the experimental results.

-

-

Sterilization:

-

Aliquoting and Storage:

-

Action: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials.

-

Causality: Aliquoting prevents contamination of the entire stock solution through repeated use and minimizes degradation caused by multiple freeze-thaw cycles.

-

Section 3: Storage, Stability, and Spill Management

Long-Term Storage and Stability

Proper storage is crucial to maintain the integrity of this expensive and sensitive reagent.

-

Solid Form: Store the original vial tightly sealed in a cool, dry, and dark place.[4] A desiccator is highly recommended to protect against moisture.[4]

-

Solution Form: Aqueous stock solutions should be stored frozen. For long-term stability (months), -80°C is recommended; for shorter periods (weeks), -20°C is adequate.[2]

-

Causality: Low temperatures slow down potential degradation processes, while protection from moisture prevents hygroscopic effects. Storing in the dark prevents any potential light-induced degradation.

Spill Management

Accidents can happen, and a clear, logical response is necessary. Since this compound is a non-hazardous powder, the primary goal is containment and preventing dispersal.

Procedure:

-

Ensure Safety: Ensure proper PPE is worn before cleanup.

-

Prevent Dusting: Do not sweep the dry powder. Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[4]

-

Containment: Carefully scoop the dampened material into a sealable plastic bag or container.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Label the container as "this compound waste" and dispose of it according to your institution's chemical waste guidelines.

Section 4: Disposal Considerations

A key advantage of using stable isotopes like ¹³C is the simplified disposal process compared to radioactive isotopes.[1]

-

Non-Radioactive Waste: this compound is not radioactive and does not require special handling for radiation hazards.[1][]

-

Chemical Waste Stream: Unused material, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials should be disposed of as standard chemical waste.[]

-

Institutional Guidelines: Always follow the specific chemical waste disposal procedures established by your institution's Environmental Health & Safety (EH&S) department. Do not mix with general laboratory waste.[10]

Causality: Although not radioactive, isotopically labeled compounds are still chemicals. Proper disposal through the chemical waste stream prevents the release of research chemicals into the environment and ensures compliance with local and national regulations.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium acetate. Retrieved from [Link]

-

Redox. (2022, March 22). Safety Data Sheet Sodium acetate. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (n.d.). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isotope-labeled immunoassays without radiation waste. Retrieved from [Link]

-

Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium acetate (1,2-13C2). PubChem. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). Disposal Options for Disused Radioactive Sources. Retrieved from [Link]

-

National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Specific Instruction for Isotope Research Waste. Radiation Safety. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. Retrieved from [Link]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000, March 14). Isotope-labeled immunoassays without radiation waste. PubMed. Retrieved from [Link]

-

ResearchGate. (2016, December 11). How do you add acetate during cancer cell culture? Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. redox.com [redox.com]

- 7. prochemicalanddye.com [prochemicalanddye.com]

- 8. researchgate.net [researchgate.net]

- 10. moravek.com [moravek.com]

Sourcing and Validating High-Purity Sodium (2-13C) Acetate: A Technical Guide

Topic: Commercial Suppliers and Technical Validation of High-Purity Sodium (2-13C) Acetate. Content Type: In-Depth Technical Guide. Audience: Researchers, Metabolic Engineers, and Drug Development Scientists.

Executive Summary: The Methyl-Labeled Advantage

This compound (CAS: 13291-89-9) is a critical metabolic tracer distinguished by the labeling of the methyl carbon (

This guide analyzes the commercial landscape for high-purity this compound, establishes quality criteria for purchasing, and provides validated protocols for its application in metabolic research.

Technical Specifications & Quality Attributes

When sourcing this compound, "purity" is a dual metric comprising Isotopic Enrichment and Chemical Purity . For advanced applications like Hyperpolarized MRI or quantitative NMR, standard reagent-grade specifications are insufficient.

Critical Quality Attributes (CQA)

| Attribute | Specification Target | Scientific Rationale |

| Isotopic Enrichment | Lower enrichment (<98%) dilutes signal-to-noise ratio (SNR) in NMR and reduces polarization levels in DNP-MRI due to | |

| Chemical Purity | Impurities (e.g., formate, unreacted salts) can alter cell metabolism or cause toxicity in perfusion models. | |

| Form | Anhydrous Powder | Hydrated forms introduce weighing errors during precise molarity preparation (e.g., 10 mM tracer media). |

| Pyrogen/Endotoxin | Mandatory for in vivo preclinical perfusion or injection. High endotoxin levels trigger immune responses that skew metabolic data. | |

| Mass Shift | M+1 (Methyl) | Confirms label position. M+2 indicates double labeling ( |

Commercial Supplier Landscape

The market is dominated by specialized stable isotope manufacturers. While general chemical distributors (e.g., Fisher, VWR) list these products, they are typically re-sellers for the primary manufacturers listed below.

Primary Manufacturers & Product Comparison

| Supplier | Product Code | Enrichment | Grade / Certification | Best Use Case |

| Cambridge Isotope Labs (CIL) | CLM-381-PK | 99% | Research Grade | Routine MFA, Cell Culture |

| Cambridge Isotope Labs (CIL) | CLM-381-MPT | 99% | Microbiological/Pyrogen Tested | In vivo animal studies, Perfusion |

| Sigma-Aldrich (Isotec) | 279315 | 99% | Research Grade | Chemical Synthesis, NMR Standards |

| Sigma-Aldrich (Isotec) | Custom | Custom | GMP (API Grade) | Clinical Trials (Requires custom quote) |

| CortecNet | SB-13C-2 | 99% | Research Grade | European distribution hub for CIL/Isotec |

Analyst Note: Most clinical GMP production of

acetate focuses on the [1-13C] isotopomer for cardiac MRI. If your study requires GMP-grade [2-13C] acetate for human use, you must likely contract a custom synthesis run from Isotec or CIL, as it is rarely a stock item.

Supplier Selection Logic

The following decision matrix illustrates how to select the correct grade based on your experimental endpoint.

Figure 1: Decision matrix for sourcing this compound based on regulatory and experimental requirements.

Validated Experimental Protocols

Protocol: Preparation of [2-13C]Acetate Media for Metabolic Flux Analysis (MFA)

Objective: To trace acetyl-CoA flux into the TCA cycle in mammalian cells (e.g., HEK293, CHO).

Reagents:

-

Base medium (e.g., DMEM) lacking glucose/glutamine (custom formulation) or standard medium for spiking.

-

0.22 µm PES syringe filter.

Step-by-Step Workflow:

-

Stock Solution (1 M):

-

Weigh 83.03 mg of Sodium Acetate (2-13C) into a sterile 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of sterile, molecular-grade water. Vortex until fully dissolved.

-

Validation Point: Measure pH. It should be approx 8.5-9.0. Do not adjust pH of the stock; the buffering capacity of the culture medium will handle this upon dilution.

-

-

Filtration:

-

Pass the stock solution through a 0.22 µm PES filter into a sterile cryovial.

-

-

Media Supplementation:

-

Add stock to culture medium to achieve a final concentration of 5 mM to 10 mM .

-

Note: Concentrations >10 mM may induce histone acetylation changes, confounding metabolic data.

-

-

Incubation:

-

Culture cells for 24 hours (steady state) or 0-6 hours (dynamic flux).

-

-

Quenching:

-

Rapidly wash cells with ice-cold saline and extract metabolites using cold methanol/chloroform.

-

Application Logic: Why [2-13C] vs [1-13C]?

In NMR spectroscopy, the choice of isotopomer determines which multiplets are visible.

-

[1-13C]Acetate: The label enters the TCA cycle as the C5 of citrate. In the first turn, it is susceptible to loss if there is high exchange.

-

[2-13C]Acetate: The label enters as the C4 of citrate. It is retained in the carbon skeleton of Glutamate (C4 position) during the first turn. This allows for the calculation of the cycling ratio (flux through TCA vs. anaplerosis).

Figure 2: The metabolic fate of the methyl carbon from this compound, highlighting its incorporation into Glutamate for NMR detection.

Handling and Stability

-

Hygroscopicity: Sodium acetate is hygroscopic. Store the anhydrous powder in a desiccator at Room Temperature (RT).

-

Solution Stability: Sterile filtered solutions (1 M) are stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles, which can precipitate the salt or degrade sterility.

-

Safety: While non-toxic, 13C-labeled compounds should be handled with gloves to prevent contamination of the sample with natural abundance carbon from skin oils (lipids).

References

-

Cambridge Isotope Laboratories. (n.d.).[5] Sodium acetate (2-13C, 99%) Product Specification (CLM-381). Retrieved from

-

Sigma-Aldrich (Merck). (n.d.). Sodium acetate-2-13C Product Specification (279315).[6][7] Retrieved from

-

Liu, N., et al. (2016). 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. Metabolic Engineering. Retrieved from

-

Niedbalski, P., et al. (2017). Influence of 13C Isotopic Labeling Location on Dynamic Nuclear Polarization of Acetate. Journal of Physical Chemistry A. Retrieved from

-

Quek, L.E., et al. (2020).[8][9] Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism. iScience.[8] Retrieved from

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. SODIUM ACETATE | Eurisotop [eurisotop.com]

- 6. 乙酸钠-2- 13 C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin. [repository.cam.ac.uk]

- 9. calpaclab.com [calpaclab.com]

Technical Whitepaper: Sodium (2-13C) Acetate in Metabolic Tracing and Hyperpolarized MRI

The following technical guide details the chemical identity, metabolic utility, and experimental application of Sodium (2-13C) Acetate.

Executive Summary

This compound is a stable isotopologue of sodium acetate where the methyl carbon (C2) is replaced by the Carbon-13 isotope. Unlike its C1-labeled counterpart, which often rapidly releases its label as

Chemical Identity & Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. Researchers must distinguish between the 1-13C, 2-13C, and uniform 13C2 isotopologues.

| Parameter | Data |

| Chemical Name | Sodium Acetate-2- |

| Common Synonyms | Acetic acid-2- |

| CAS Number | 13291-89-9 (Specific to 2- |

| Unlabeled CAS | 127-09-3 |

| Linear Formula | |

| Molecular Weight | 83.03 g/mol (vs. 82.03 g/mol for unlabeled) |

| Appearance | White hygroscopic powder or crystalline solid |

| Solubility | Highly soluble in water (>100 mg/mL); soluble in methanol |

| Isotopic Purity | Typically ≥ 99 atom % |

Note on CAS Specificity:

-

13291-89-9: Sodium Acetate-2-

C (Methyl label) -

23424-28-4: Sodium Acetate-1-

C (Carboxyl label) -

56374-56-2: Sodium Acetate-1,2-

C

Mechanism of Action: The "Methyl Fate"

The utility of this compound stems from the specific metabolic fate of the methyl carbon compared to the carboxyl carbon.

Differential Metabolic Tracking

Upon cellular entry, acetate is converted to Acetyl-CoA by Acetyl-CoA Synthetase (ACSS1/2). The fate of the

-

TCA Cycle Retention:

-

The C1 (Carboxyl) label is susceptible to rapid decarboxylation (loss as

) at the isocitrate dehydrogenase and -

The C2 (Methyl) label is incorporated into the backbone of Citrate and subsequently

-Ketoglutarate. It is retained in the carbon skeleton of Glutamate (labeling C4) and Glutamine, allowing for robust NMR detection of neurotransmitter cycling (Glutamate-Glutamine cycle).

-

-

Lipogenesis (Fatty Acid Synthesis):

-

Acetyl-CoA is carboxylated to Malonyl-CoA.

-

The methyl carbon (C2) becomes the saturated backbone of the growing fatty acid chain.

-

Using (2-13C) acetate allows researchers to quantify de novo lipogenesis rates by measuring the isotopic enrichment of the fatty acid pool.

-

Visualization of Metabolic Pathways

The following diagram illustrates the divergent fates of the acetate tracer, highlighting the retention of the C2 label in neurochemical and lipogenic pathways.

Figure 1: Metabolic fate of the 2-13C methyl label. Note the retention of the label into Glutamate/Glutamine and Fatty Acids, unlike the C1 label which is prone to early decarboxylation.

Application: Hyperpolarized C MRI

Hyperpolarized (HP) MRI enhances the

-

Target Organs: Kidney (Renal metabolic rate), Brain (Astrocytic metabolism), Heart (Short-chain fatty acid oxidation).

-

Advantage: Acetate has a longer

relaxation time in some environments and rapidly crosses the blood-brain barrier via monocarboxylate transporters (MCTs).

Protocol: Preparation of Hyperpolarized Acetate

This protocol utilizes Dynamic Nuclear Polarization (DNP).

Reagents:

-

This compound (CAS 13291-89-9)[3]

-

Trityl Radical (e.g., OX063 or AH111501)

-

Glassing Agent (Glycerol or DMSO)

-

Dissolution Media (TRIS/NaOH buffer + EDTA)

Workflow:

-

Sample Formulation:

-

Dissolve this compound in a mixture of glycerol:water (approx 1:1 w/w) to prevent crystallization during freezing.

-

Add Trityl Radical to a final concentration of ~15-20 mM.

-

Critical Step: Ensure the sample is a clear glass upon freezing; crystallization destroys the polarization efficiency.

-

-

Polarization:

-

Load sample into DNP Polarizer (e.g., SPINlab or HyperSense).

-

Irradiate with microwaves (approx 94 GHz at 3.35 T) at <1.4 K for 45–90 minutes.

-

Monitor solid-state buildup until saturation.

-

-

Dissolution & Neutralization:

-

Rapidly dissolve the frozen sample with superheated D

O or H -

Final pH should be physiological (7.4 ± 0.2).

-

-

Injection:

-

Inject intravenously into the subject immediately (

decay starts instantly). -

Typical

for acetate C1 is ~40s; C2 is shorter (~10-20s) due to proton coupling, making deuteration (using Sodium Acetate-2-13C, d3) common to extend

-

Figure 2: Workflow for Hyperpolarized 13C MRI experiments. Time is critical between Dissolution and Acquisition due to signal decay.

Quality Control & Handling

To ensure scientific integrity, the following QC parameters must be validated for every batch of this compound used in clinical or preclinical studies.

| Test | Specification | Method |

| Identity | Conforms to structure | |

| Isotopic Enrichment | ≥ 99 atom % | Mass Spectrometry (MS) |

| Chemical Purity | ≥ 98% | HPLC or qNMR |

| Water Content | < 1.0% (if anhydrous) | Karl Fischer Titration |

| Endotoxin (In vivo) | < 0.25 EU/mL | LAL Assay |

Storage: Store at room temperature (20-25°C) in a desiccator. The substance is hygroscopic; exposure to moisture will alter the weight-to-molar calculations, leading to erroneous concentration data in flux models.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23681132: Sodium acetate (1,2-13C2).[4] (Note: Reference for chemical structure validation). [Link][4]

-

Cerdán, S., et al. (1990). Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR.[5] Journal of Biological Chemistry. [Link]

-

Bastiani, M., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies.[6] (Reference for general DNP workflow applicable to acetate). [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. dhrad.com [dhrad.com]

- 3. isotope.com [isotope.com]

- 4. Sodium acetate (1,2-13C2) | C2H3NaO2 | CID 23681132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 13C Metabolic Flux Analysis (MFA) using Sodium (2-13C) Acetate

Executive Summary & Scientific Rationale

Metabolic Flux Analysis (MFA) using Sodium (2-13C) Acetate is a specialized technique designed to interrogate mitochondrial function independent of glycolytic input. While Glucose (U-13C) is the standard for global flux, it complicates the resolution of mitochondrial fluxes due to the branching pathways of glycolysis and the Pentose Phosphate Pathway (PPP).

Why this compound? Acetate is converted directly into Acetyl-CoA by Acetyl-CoA Synthetase (ACSS1/2), bypassing glycolysis completely. This allows for:

-

Direct Mitochondrial Interrogation: It provides a "clean" entry into the TCA cycle.

-

Lipogenic Flux Analysis: Cytosolic Acetyl-CoA derived from acetate is a primary precursor for fatty acid synthesis (FAS).

-

Label Retention: Unlike [1-13C] acetate (carboxyl-labeled), which loses its label as CO

relatively early in the TCA cycle (at the isocitrate dehydrogenase or

Experimental Workflow Visualization

The following diagram outlines the critical path for a successful MFA experiment. Note the emphasis on "Quenching," which is the most common point of failure.

Figure 1: End-to-end workflow for 13C-MFA. The transition from Labeling to Quenching must be immediate to preserve the metabolic snapshot.

Detailed Protocol: Adherent Mammalian Cells

Phase A: Reagent Preparation

-

Tracer Media: Prepare DMEM (or relevant base media) lacking glucose/glutamine if necessary, or simply supplement standard media with this compound.

-

Standard Concentration: 100 µM to 5 mM (Cell-type dependent; 1 mM is a common starting point for cancer lines).

-

Purity: Use tracers with >99% isotopic enrichment (e.g., Cambridge Isotope Laboratories).

-

-

Quenching Solution: 80% Methanol / 20% Water, pre-chilled to -80°C on dry ice. Do not use liquid nitrogen directly on plastic plates.

Phase B: Labeling (Isotopic Steady State)

To measure absolute fluxes, the system must reach Isotopic Steady State (ISS).

-

Seed Cells: Plate cells in 6-well plates (approx.

cells/well). Allow 24h for attachment. -

Wash: Aspirate growth media and wash 1x with warm PBS (37°C) to remove residual unlabeled metabolites.

-

Tracer Addition: Add the pre-warmed medium containing this compound.

-

Incubation: Incubate for 12–24 hours.

-

Note: For dynamic flux analysis (non-steady state), time points are usually 15 min, 30 min, 1h, 2h, 4h. For standard MFA, 24h ensures equilibration of TCA intermediates.

-

Phase C: Quenching & Extraction (The "Cold" Step)

CRITICAL: Metabolism turns over in seconds. Speed and temperature control are paramount.

-

Rapid Wash: Place the plate on a bed of ice. Aspirate media immediately. Wash 1x with ice-cold saline (0.9% NaCl).

-

Why Saline? PBS can precipitate phosphates during MS analysis; saline is safer for MS.

-

-

Quench: Immediately add 1 mL of -80°C 80% Methanol to the well.

-

Lysis: Incubate at -80°C for 15 minutes (or scrape immediately on dry ice).

-

Harvest: Scrape cells into the methanol solution and transfer to a cold microcentrifuge tube.

-

Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris.

-

Supernatant: Transfer supernatant (containing metabolites) to a fresh glass vial.

-

Dry: Evaporate to dryness using a SpeedVac (no heat) or Nitrogen stream.

Phase D: Derivatization (GC-MS Specific)

For TCA intermediates, MOX-TBDMS derivatization is preferred over MSTFA as it forms stable derivatives for keto-acids.

-

Methoximation: Add 30 µL Methoxyamine hydrochloride (2% in pyridine). Incubate 90 min at 37°C.

-

Function: Protects keto groups (prevents decarboxylation and ring formation).

-

-

Silylation: Add 70 µL MTBSTFA + 1% TBDMCS. Incubate 60 min at 60°C.

-

Function: Replaces active hydrogens with TBDMS groups, making molecules volatile.

-

-

Centrifuge: Spin down any precipitate; transfer to GC vial with insert.

Pathway Logic & Data Interpretation

Understanding where the 13C label lands is required to interpret the Mass Isotopomer Distribution (MID).

The Logic of [2-13C] Acetate:

-

Entry: Acetate -> Acetyl-CoA. The label is at the Methyl (CH3) group.

-

Condensation: Acetyl-CoA (labeled methyl) + Oxaloacetate (OAA) -> Citrate.

-

TCA Propagation:

-

Citrate: Labeled at C2 (or C4 depending on numbering convention, but distinct from carboxyls).

-

-Ketoglutarate (

-

Glutamate: Since Glutamate is in equilibrium with

-KG, it will show specific mass shifts (M+1, M+2) reflecting the turnover of the cycle.

-

Pathway Visualization

Figure 2: Carbon flow from Acetate. Note the bifurcation: Acetyl-CoA feeds both the TCA cycle (energy) and Fatty Acid Synthesis (anabolism).

Data Analysis Table: Expected Mass Shifts

| Metabolite | Fragment (TBDMS) | Primary Ion (m/z) | Expected Labeling (1st Turn) | Interpretation |

| Citrate | M-57 | 459 | M+1 | Direct entry of Acetyl-CoA |

| Glutamate | M-57 | 432 | M+1 | Equilibrium with |

| Succinate | M-57 | 289 | M+1 | Full TCA progression |

| Malate | M-57 | 419 | M+1, M+2 | M+2 appears after multiple turns |

Note: "M-57" refers to the loss of the tert-butyl group, a common fragmentation pattern in TBDMS derivatization.

Quality Control & Troubleshooting

To ensure Trustworthiness and Self-Validation of the protocol, implement these checks:

-

The "Zero" Control: Always run a sample with unlabeled acetate. If you see M+1 or M+2 peaks here, your integration parameters are wrong or you have contamination.

-

Internal Standard: Spike cell lysates with a known amount of Norvaline or U-13C-Algal amino acids prior to extraction. This corrects for extraction efficiency and injection variability.

-

Linearity Check: The signal intensity of the M+0 isotopomer should not saturate the detector. If the peak is flat-topped, the isotope ratio calculation will be invalid. Dilute the sample.

References

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology. Link

-

Metallo, C. M., et al. (2012). Tracing metabolic flux with isotopes. Nature Protocols. Link

-

Young, J. D. (2014). INCA: a software package for quantifying metabolic fluxes from isotopic labeling experiments. Bioinformatics. Link

-

Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell. Link

Liquid chromatography-mass spectrometry (LC-MS) for 13C labeled acetate studies.

Introduction & Scientific Rationale

Acetate is a central metabolic node, serving as a critical precursor for acetyl-CoA. It fuels two distinct but vital pathways: the tricarboxylic acid (TCA) cycle for bioenergetics and de novo lipogenesis (DNL) for membrane synthesis and energy storage. Furthermore, acetate-derived acetyl-CoA is the substrate for histone acetylation, linking metabolism directly to epigenetic regulation.

The Analytical Challenge

Analyzing 13C-labeled acetate presents significant chromatographic hurdles:

-

High Polarity: Acetate is poorly retained on standard C18 Reverse Phase (RP) columns.

-

Volatility: Underivatized acetate can be lost during solvent evaporation steps.

-

Ionization Efficiency: Short-chain fatty acids (SCFAs) ionize poorly in ESI, leading to low sensitivity.

The Solution: 3-NPH Derivatization

To overcome these limitations, this protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization. This reaction converts the carboxylic acid group of acetate into a stable amide, significantly increasing hydrophobicity (allowing C18 retention) and providing a moiety that ionizes strongly in negative mode ESI.

Experimental Design & Tracer Selection

Before initiating the wet lab workflow, the correct tracer must be selected based on the specific metabolic question.

| Tracer | Primary Application | Notes |

| [1,2-13C2]-Acetate | Global Flux Analysis | Retains both carbons. Ideal for tracking flux into Fatty Acids (mass shift +2 per unit) and TCA intermediates. |

| [1-13C]-Acetate | TCA Cycle Anaplerosis | The carboxyl carbon is lost as CO2 in specific TCA steps, aiding in determining cycle turning rates. |

| [2-13C]-Acetate | Methyl-Group Tracking | Tracks the methyl carbon specifically, useful for acetyl-CoA to citrate transitions. |

Metabolic Pathway Visualization

The following diagram illustrates the flow of 13C-Acetate into downstream pathways, highlighting the divergence between oxidation (TCA) and synthesis (Lipids/Histones).

Figure 1: Metabolic fate of 13C-Acetate. Note the bifurcation at Acetyl-CoA into lipid synthesis, bioenergetics, and epigenetics.

Sample Preparation Protocol (3-NPH Derivatization)

Safety Note: Pyridine and EDC are toxic. Perform all steps in a fume hood.

Reagents Required

-

Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Derivatization Reagents:

-

200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Aqueous Methanol.

-

120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 6% Pyridine (solvent: 50% Aqueous Methanol).

-

-

Internal Standard: [D3]-Acetate or [13C2]-Acetate (if using non-labeled acetate for standard curves).

Step-by-Step Workflow

-

Cell Quenching & Extraction:

-

Rapidly wash cells with ice-cold PBS.

-

Add 1 mL -80°C 80% Methanol directly to the plate.

-

Scrape cells and transfer to a microcentrifuge tube.

-

Vortex for 10 min at 4°C.

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Collect supernatant (Keep on ice).

-

-

Derivatization Reaction:

-

Transfer 40 µL of supernatant (or standard) to a fresh vial.

-

Add 20 µL of 200 mM 3-NPH solution.

-

Add 20 µL of 120 mM EDC/6% Pyridine solution.

-

Mechanism: EDC activates the carboxylic acid, allowing nucleophilic attack by 3-NPH.

-

Incubate: 30 minutes at 40°C (thermal shaker recommended).

-

-

Reaction Quench:

-

Add 400 µL of 10% Acetonitrile (aq) to dilute and stop the reaction.

-

Centrifuge again if any precipitate forms.

-

Transfer to LC vials for injection.

-

LC-MS/MS Methodology

This method is optimized for a Triple Quadrupole (QqQ) or Q-TOF/Orbitrap system. The derivative is detected in Negative Ion Mode .

Liquid Chromatography Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |

| Column Temp | 40°C |

| Injection Vol | 2-5 µL |

| Flow Rate | 0.35 mL/min |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

-

0.0 min: 5% B

-

3.0 min: 15% B (Shallow gradient separates SCFAs)

-

6.0 min: 50% B

-

7.0 min: 98% B (Wash)

-

8.0 min: 98% B

-

8.1 min: 5% B (Re-equilibration)

-

11.0 min: Stop

Mass Spectrometry Parameters (Source)

| Parameter | Setting |

| Ionization | ESI Negative Mode (-) |

| Spray Voltage | -3500 V |

| Sheath Gas | 45 arb units |

| Aux Gas | 10 arb units |

| Capillary Temp | 320°C |

MRM Transitions (For Triple Quad)

Note: For High-Res (Orbitrap/QTOF), extract the exact mass of the [M-H]- ion.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| Acetate-3NPH | 194.0 | 137.0 | 18 |

| [13C2]-Acetate-3NPH | 196.0 | 137.0 | 18 |

| Propionate-3NPH | 208.0 | 137.0 | 20 |

| Butyrate-3NPH | 222.0 | 137.0 | 20 |

Logic: The product ion m/z 137 corresponds to the 3-nitrophenylhydrazine moiety loss, which is a common fragment for all SCFA derivatives, ensuring robust detection.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When using [1,2-13C2]-Acetate, you will observe the following isotopologues:

-

M+0 (194.0): Unlabeled acetate (endogenous production or background).

-

M+1 (195.0): Rare, usually natural abundance 13C contribution.

-

M+2 (196.0): Fully labeled tracer incorporation.

Calculation: Fractional Contribution

To determine how much intracellular acetate is derived from your tracer versus endogenous sources (e.g., breakdown of fatty acids):

Note: Ensure you correct for natural abundance (NAC) using software like IsoCor or Polu before calculating final ratios.

Analytical Workflow Diagram

Figure 2: End-to-end workflow for 13C-Acetate analysis using 3-NPH derivatization.

Troubleshooting & QC

-

High Background (M+0): Acetate is ubiquitous in solvents and plastics.

-

Fix: Use LC-MS grade glass vials. Avoid plastic pipette tips for the final solvent steps if possible. Run a "solvent blank" to subtract background.

-

-

Poor Derivatization Efficiency:

-

Fix: Ensure EDC is fresh. EDC hydrolyzes rapidly in moisture. Store desiccated at -20°C.

-

-

Peak Tailing:

-

Fix: 3-NPH derivatives are hydrophobic. Ensure the re-equilibration step (5% B) is long enough (at least 3 mins) between injections.

-

References

-

Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for profiling of short-chain fatty acids and their derivatives." Analytical Chemistry. (Primary source for 3-NPH protocol).

-

[Link]

-

-

Cui, M., et al. (2017). "Targeted metabolomics of short-chain fatty acids." Nature Protocols.

-

[Link]

-

-

Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell.

-

[Link]

-

-

Schug, Z. T., et al. (2015). "Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress." Cancer Cell.

-

[Link]

-

Application Note: Precision Metabolic Flux Analysis of the Krebs Cycle

Protocol: Sodium (2-13C) Acetate Tracer for In Vivo Flux Quantification

Abstract

This application note details a standardized protocol for measuring Krebs cycle (TCA cycle) flux in in vivo models (murine) using this compound. Unlike glucose tracers, which enter metabolism via glycolysis, (2-13C) acetate enters directly as Acetyl-CoA, bypassing glycolysis. This unique entry point makes it the gold standard for assessing oxidative metabolism in peripheral tissues (heart, skeletal muscle) and glial-specific metabolism in the brain. This guide covers tracer administration, rapid tissue quenching, GC-MS derivatization (MOX-TBDMS), and isotopomer flux modeling.

Introduction & Mechanistic Basis[1]

1.1 Why this compound?

While [U-13C]glucose is the universal tracer for central carbon metabolism, it cannot easily distinguish between glycolytic flux and mitochondrial oxidative flux in complex tissue compartments. This compound offers two distinct advantages:

-

Direct TCA Entry: It is converted directly to [2-13C]Acetyl-CoA by Acetyl-CoA Synthetase (AceCS), bypassing glycolysis (Pyruvate Dehydrogenase).

-

Compartmental Specificity:

-

Brain: Acetate is selectively transported into astrocytes (glia) via Monocarboxylate Transporter 1 (MCT1), making it a specific probe for glial TCA cycling and the glutamate-glutamine cycle.

-

Heart/Muscle: It serves as a direct probe for fatty acid oxidation-like flux, independent of glucose oxidation.

-

1.2 The "Labeling Clock" Mechanism

The power of this protocol lies in the specific labeling patterns generated as the tracer cycles through the mitochondria.

-

Entry: [2-13C]Acetate

[2-13C]Acetyl-CoA. -

Turn 1: [2-13C]Acetyl-CoA condenses with unlabeled Oxaloacetate (OAA)

[4-13C]Citrate -

Turn 2: The label scrambles at the symmetric succinate step. If the [4-13C]OAA from Turn 1 re-enters, it generates [2-13C]Glutamate and [3-13C]Glutamate .

By measuring the ratio of the "first turn" isotopomers (M+1 enriched at C4) to "subsequent turn" isotopomers (M+1/M+2 enriched at C2/C3), we can mathematically derive the TCA cycle flux rate (

Figure 1: Pathway of [2-13C]Acetate incorporation. The label at C2 of acetate transfers to C4 of Glutamate in the first turn, serving as a distinct "clock" for flux timing.

Experimental Design & In Vivo Infusion

Target Species: Mouse (C57BL/6) or Rat (Sprague-Dawley). Tracer: Sodium Acetate-2-13C (99 atom % 13C, Sigma-Aldrich/Cambridge Isotope).

2.1 Infusion Protocol (Steady State)

To measure flux, the precursor enrichment (plasma acetate) must be stable. A "bolus + constant infusion" approach is recommended.

| Parameter | Mouse (25g) Specification | Rat (250g) Specification | Notes |

| Tracer Solution | 200 mM in Saline | 400 mM in Saline | Filter sterilize (0.22 |

| Bolus Dose | 10 | 5 | Administer over 30s to prime pool. |

| Infusion Rate | 0.2 | 10-15 mg/kg/min | Adjust to achieve ~2-4 mM plasma conc. |

| Duration | 90 - 120 mins | 120 - 180 mins | Sufficient for isotopic steady state in brain/heart. |

Critical Control: Always include a "Time 0" (unlabeled) group to establish natural abundance baselines for MS correction.

Sample Collection & Preparation[2]

Objective: Stop metabolism instantly to prevent ex vivo scrambling of labels.

-

Quenching:

-

Anesthetize animal (Isoflurane).

-

Rapidly excise tissue (Brain/Heart).

-

IMMEDIATELY freeze-clamp using Wollenberger tongs pre-cooled in liquid nitrogen (

). -

Time limit: Tissue must be frozen < 5 seconds after excision.

-

-

Extraction:

-

Pulverize frozen tissue in

using a mortar/pestle. -

Add Ice-cold Methanol:Water (80:20) to powder (500

L per 50 mg tissue). -

Vortex 1 min; Centrifuge 10,000 x g for 10 min at 4°C.

-

Collect supernatant (contains metabolites).

-

Dry supernatant under nitrogen stream or SpeedVac.

-

Analytical Protocol: GC-MS Derivatization

We utilize MOX-TBDMS derivatization . This method protects keto groups (MOX) and silylates active hydrogens (TBDMS), creating highly stable derivatives suitable for quantifying amino acids and TCA intermediates.

4.1 Reagents

-

MOX Reagent: 2% Methoxyamine HCl in Pyridine.

-

Silylation Reagent: MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

4.2 Step-by-Step Derivatization

-

Methoximation: Add 50

L MOX reagent to dried extract. Incubate at 37°C for 90 mins .-

Purpose: Stabilizes

-ketoglutarate and pyruvate, preventing cyclization.

-

-

Silylation: Add 50

L MTBSTFA. Incubate at 70°C for 60 mins .-

Purpose: Forms TBDMS derivatives (M-57 fragment is dominant).

-

-

Analysis: Centrifuge to remove debris; transfer to GC vial. Inject 1

L.

4.3 GC-MS Settings[1][2][3]

-

Column: DB-5MS or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium, 1 mL/min constant flow.

-

Temp Program: 100°C (hold 2 min)

10°C/min to 300°C -

MS Mode: Electron Impact (EI), SIM (Selected Ion Monitoring).

Target Ions (TBDMS Derivatives):

-

Glutamate: m/z 432 (M0), 433 (M+1), 434 (M+2). Fragment: [M-57]+ (Loss of t-butyl).

-

Glutamine: m/z 431 (M0), 432 (M+1).

-

Citrate: m/z 459 (M0), 460 (M+1).

Data Analysis & Flux Calculation

5.1 Mass Isotopomer Distribution (MID)

Convert raw peak areas into fractional enrichment (

5.2 Calculating TCA Flux (

)

The flux is derived from the enrichment of Glutamate, which acts as the "readout" for the TCA cycle.

-

Precursor Enrichment (

): Measured from Plasma Acetate M+1 enrichment. -

Product Enrichment: Glutamate MIDs.

-

Flux Model: For [2-13C]acetate, the enrichment of Glutamate at steady state relates to the ratio of flux entering via Acetyl-CoA (

) vs. anaplerotic entry (-

High M+1: Indicates label just entered (1st turn).

-

High M+2: Indicates label has cycled (2nd turn).

-

Interpretation: A higher M+2/M+1 ratio indicates faster TCA cycling relative to the pool size turnover (or lower dilution from unlabeled anaplerosis).

-

For absolute flux quantification (in

- (Citrate Synthase)

- (Pyruvate Carboxylase - Anaplerosis)

-

(Exchange between

Figure 2: Experimental workflow from infusion to flux modeling.[4]

References

-

Schroeder, M. A., et al. (2009). Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy. NIH. Link

-

Comte, B., et al. (2002). 13C Isotopomer Analysis of Glutamate by GC-MS: A Method to Estimate TCA Cycle Flux.[5] Metabolic Engineering.[1] Link

-

Patel, A. B., et al. (2010). Glial-neuronal metabolic interactions in the brain: 13C MRS studies. Journal of Neurochemistry. Link

-

Antoniewicz, M. R. (2018).[4] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[4] Link

-

Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.Link

Sources

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. Determination of the intermediates in glycolysis and tricarboxylic acid cycle with an improved derivatization strategy using gas chromatography-mass spectrometry in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Dissecting Mitochondrial TCA Cycle Flux via [2-13C]Acetate Isotopic Enrichment Analysis

Executive Summary

This application note details a robust protocol for assessing mitochondrial oxidative metabolism using [2-13C]acetate as a metabolic tracer. Unlike [U-13C]glucose, which interrogates both glycolysis and the TCA cycle, acetate enters metabolism directly at the level of Acetyl-CoA, bypassing glycolysis. This specificity makes it an indispensable tool for uncoupling mitochondrial function from upstream glycolytic flux, particularly in research areas such as tumor metabolism, neurobiology, and T-cell bioenergetics.

We present a validated workflow utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with MTBSTFA derivatization , chosen for its superior stability and ionization characteristics compared to silylation reagents like BSTFA.

Metabolic Theory & Carbon Transitions

To interpret isotopic enrichment data, one must understand the fate of the 13C label.

The [2-13C]Acetate Logic

-

Entry: [2-13C]Acetate is converted to [2-13C]Acetyl-CoA by Acetyl-CoA Synthetase (ACSS1/2). The label is on the methyl carbon.

-

First Turn (TCA Cycle): [2-13C]Acetyl-CoA condenses with unlabeled Oxaloacetate (OAA) to form Citrate.

-

The label resides at the C4 position of

-Ketoglutarate ( -

Transamination of

-KG yields [4-13C]Glutamate . -

Mass Shift: This results in a M+1 isotopologue in the first turn.

-

-

Symmetry & Scrambling: As the cycle progresses to Succinate (a symmetric molecule), the label scrambles. This leads to labeling at C2 and C3 of Fumarate/OAA.

-

Subsequent Turns: Re-entry of labeled OAA with labeled Acetyl-CoA generates higher order isotopologues (M+2, M+3) in Glutamate and Aspartate.

Pathway Visualization

The following diagram illustrates the carbon transition logic, essential for interpreting M+1 vs. M+2 ratios.

Figure 1: Carbon flow from [2-13C]Acetate to Amino Acids. Note the direct transamination of TCA intermediates (

Experimental Protocol

Phase A: Cell Culture & Labeling

Critical Insight: Acetate uptake rates vary significantly between cell lines. A pilot study to determine linear uptake range is recommended.

-

Seed Cells: Plate cells (e.g.,

cells/well in 6-well plates) and culture overnight to reach 70-80% confluency. -

Wash: Wash cells 2x with PBS to remove residual unlabeled amino acids and acetate from standard media.

-

Tracer Media: Add culture media (glucose-free or glucose-containing, depending on hypothesis) supplemented with 1 mM to 5 mM sodium [2-13C]acetate .

-

Note: Dialyzed FBS is preferred to minimize background unlabeled acetate contribution.

-

-

Incubation: Incubate for 2–24 hours.

-

Short term (2-4h): Measures immediate flux.

-

Long term (24h): Measures steady-state enrichment.

-

Phase B: Metabolite Extraction

-

Quench: Rapidly aspirate media and wash 1x with ice-cold saline (0.9% NaCl) . Do not use PBS as phosphates can interfere with GC derivatization.

-

Extract: Add 800 µL of -80°C 80% Methanol / 20% Water .

-

Scrape & Collect: Scrape cells on dry ice; transfer lysate to Eppendorf tubes.

-

Vortex & Spin: Vortex vigorously for 10 min at 4°C. Centrifuge at 14,000 x g for 10 min at 4°C.

-

Dry: Transfer supernatant to a glass GC vial insert or tube. Evaporate to complete dryness using a SpeedVac (approx. 2-4 hours).

Phase C: Derivatization (MTBSTFA)

We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS.

Why? It replaces active hydrogens with a TBDMS group. The resulting derivatives are highly stable and produce a characteristic

-

Solubilize: Add 20 µL of 2% Methoxyamine in Pyridine (MOX). Incubate at 37°C for 60 min. (Protects keto groups).

-

Silylate: Add 80 µL of MTBSTFA + 1% TBDMCS .

-

Incubate: Heat at 60°C for 60 min.

-

Cool: Centrifuge briefly to collect liquid. Transfer to GC-MS vials.

Instrumentation & Acquisition (GC-MS)

| Parameter | Setting |

| System | Agilent 7890/5977 (or equivalent single quad) |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1 mL/min (Constant Flow) |

| Inlet | 270°C, Splitless (or 1:10 split for high conc.) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Oven Program | 100°C (hold 2 min) |

| Acquisition | SIM (Selected Ion Monitoring) Mode |

SIM Table for TBDMS-Amino Acids

Target the

| Metabolite | Derivative | Target Ion (M0) | M+1 | M+2 | Retention (Approx) |

| Glutamate | 3-TBDMS | 432.4 | 433.4 | 434.4 | 14.5 min |

| Aspartate | 3-TBDMS | 418.3 | 419.3 | 420.3 | 13.8 min |

| Glutamine | 3-TBDMS | 431.4 | 432.4 | 433.4 | 14.8 min |

Data Analysis & Interpretation

Calculation: Mass Isotopomer Distribution (MID)

Raw ion counts must be corrected for the natural abundance of isotopes (C, H, N, Si, O) present in the derivative molecule.

-

Integrate Peaks: Obtain areas for M0, M1, M2... Mn.

-

Natural Abundance Correction: Use software like IsoCor [1] or Corna .

-

Input: Chemical formula of the derivative fragment (e.g., Glutamate-3TBDMS fragment is

).

-

-

Calculate Fractional Enrichment:

Where

Analytical Workflow

Figure 2: Data processing pipeline from raw acquisition to flux interpretation.

Interpretation Guide

-

High Glutamate M+1: Indicates active entry of Acetyl-CoA into the TCA cycle (Oxidative flux).

-

High Glutamate M+2/M+3: Indicates multiple turns of the TCA cycle (High flux rate).

-

Low Enrichment: May indicate dilution by endogenous substrates (e.g., protein degradation) or reliance on other fuels (Glutamine anaplerosis).

References

-

Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

-

Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature. (Demonstrates the utility of acetate vs glutamine tracing).

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a comprehensive review." Current Opinion in Biotechnology.

-

Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics.

Troubleshooting & Optimization

Optimizing Sodium (2-13C) acetate concentration for cell labeling.

Topic: Optimization of Sodium (2-13C) Acetate Concentration for Metabolic Flux Analysis Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MFA-13C-ACE-OPT

Introduction: The "Goldilocks" Zone of Acetate Tracing

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers treat this compound like a generic media supplement. It is not. It is a bioactive metabolic probe.

Acetate is unique because it bypasses glycolysis and enters metabolism directly at the Acetyl-CoA node via Acetyl-CoA Synthetase (ACSS2 in cytosol/nucleus, ACSS1 in mitochondria) .

-

Too Low (<100 µM): The signal is diluted by endogenous acetate production (from histone deacetylation or fatty acid oxidation), resulting in poor isotopic enrichment.

-

Too High (>10 mM): You risk "acetate toxicity," characterized by intracellular acidification, ATP depletion (due to the AMP-forming nature of ACSS), and false metabolic flux data caused by the saturation of the TCA cycle.

This guide provides the protocols to find the optimal concentration for your specific cell line.

Module 1: Protocol Optimization (Titration Strategy)

Do not assume a standard concentration (e.g., 10 mM) works for all cell lines. Cancer cells (e.g., Glioblastoma) often upregulate ACSS2 and can tolerate higher loads, while primary cells may suffer osmotic stress.

The Optimization Workflow

Use the following logic flow to determine your working concentration.

Figure 1: Decision logic for optimizing tracer concentration. Note that viability and enrichment must be balanced.

Recommended Titration Table

Perform a pilot study using this matrix before your main experiment.

| Concentration (mM) | Target Application | Risk Factor | Expected Outcome (Mammalian Cells) |

| 0.1 - 0.5 mM | Hypoxia studies; High-sensitivity MS | High dilution by endogenous acetate | Low Signal. Often insufficient for NMR; requires sensitive LC-MS. |

| 1.0 - 2.0 mM | Standard Starting Point | Minimal | Balanced. Good for steady-state MFA; minimal toxicity. |

| 5.0 mM | NMR Metabolomics; Fatty Acid Synthesis tracing | Moderate (pH shift potential) | High Signal. Ideal for detecting low-abundance metabolites (e.g., Itaconate). |

| 10.0 - 20.0 mM | Resistant Cancer Lines (e.g., Hepatoma) | High (Toxicity) | Saturation. Risk of inhibiting glycolysis or inducing apoptosis. |

Module 2: Experimental Protocol (Step-by-Step)

Objective: Label the TCA cycle and Fatty Acid pool with this compound.

Reagents Required:

-

Sodium Acetate (2-13C), 99% enrichment.[1]

-

Custom Media: Dialyzed FBS (dFBS) is mandatory . Standard FBS contains undefined acetate and pyruvate which will dilute your label.

-

Base Media: DMEM or RPMI lacking pyruvate and acetate.

The "Wash & Switch" Method[2]

-

Seeding: Seed cells in standard media. Allow to reach 60-70% confluency.

-

Why? Over-confluent cells have altered metabolism (contact inhibition).

-

-